molecular formula C21H23N3O3S2 B2993808 N-(1,3-benzothiazol-5-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide CAS No. 941877-63-0

N-(1,3-benzothiazol-5-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide

Cat. No.: B2993808
CAS No.: 941877-63-0
M. Wt: 429.55
InChI Key: HNDFUCKQRFGFCU-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-5-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide (CAS 941877-63-0) is a high-purity small molecule of significant interest in medicinal chemistry and neuroscience research. This compound, with the molecular formula C21H23N3O3S2 and a molecular weight of 429.56 g/mol, features a benzothiazole core—a privileged scaffold known for diverse pharmacological activities . Benzothiazole derivatives are extensively investigated for their potential as anti-tubercular, anticancer, and antimicrobial agents, making this compound a valuable template for developing new therapeutic candidates . Its structure includes a sulfamoylbenzamide moiety, which is often associated with targeted biological activity. Recent studies highlight the role of related N-(thiazol-2-yl)-benzamide analogs as potent and selective negative allosteric modulators (NAMs) of the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor . This suggests the compound's potential utility as a pharmacological tool for probing the physiological functions and signalling mechanisms of this poorly understood receptor in the central nervous system . Available from multiple suppliers for research use, this compound is offered in various quantities to suit experimental needs. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-24(17-5-3-2-4-6-17)29(26,27)18-10-7-15(8-11-18)21(25)23-16-9-12-20-19(13-16)22-14-28-20/h7-14,17H,2-6H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDFUCKQRFGFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the Benzamide Group: The benzothiazole derivative is then reacted with 4-aminobenzamide under appropriate conditions to form the desired benzamide linkage.

    Introduction of the Cyclohexyl(methyl)sulfamoyl Group: This step involves the reaction of the intermediate with cyclohexylmethylamine and a sulfonyl chloride to introduce the sulfamoyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-5-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the benzamide or sulfamoyl groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles like amines or thiols under controlled temperatures.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzamide or sulfamoyl derivatives.

    Substitution: Various substituted benzothiazole or benzamide derivatives.

Scientific Research Applications

N-(1,3-benzothiazol-5-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be utilized in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving sulfamoyl groups.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-5-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that recognize the benzothiazole or sulfamoyl moieties.

    Pathways Involved: The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Sulfamoyl Substituents

The sulfamoyl group’s substituents significantly influence bioactivity and pharmacokinetics. For example:

  • LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide): This compound, studied for antifungal activity, replaces the methyl group in the target compound’s sulfamoyl with an ethyl group and substitutes the benzothiazole with a furan-oxadiazole moiety. The furan-oxadiazole may alter hydrogen-bonding interactions with biological targets compared to the planar benzothiazole .
  • Compound 5i (N-(2-fluorophenethyl)-3-(6-methoxypyridin-3-yl)-5-(((4-(N-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)amino)methyl)benzamide): Features a thiadiazole-substituted sulfamoyl group and a fluorophenethyl chain. The thiadiazole introduces additional hydrogen-bond acceptors, which may improve binding to polar enzyme active sites, while the fluorinated aromatic group enhances metabolic stability .

Analogues with Heterocyclic Variations

  • Compounds 3a–g (N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-substituted sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide): These derivatives utilize a propenoyl linker instead of a benzothiazole.
  • Artemisinin-derived benzamide (6e) : Incorporates a dihydroartemisinin ether chain and a sulfamoyl vinyl group. The bulky artemisinin moiety may confer antimalarial activity, while the vinyl sulfonamide could enhance covalent binding to cysteine residues in target proteins .

Physicochemical and Docking Considerations

  • Docking Studies : While direct docking data for the target compound is absent, Glide docking methodologies (as validated in –8) highlight the importance of hydrophobic enclosure and hydrogen-bond networks in sulfonamide-containing ligands. The benzothiazole’s rigidity may reduce conformational entropy penalties upon binding compared to flexible linkers in analogues like 3a–g .

Biological Activity

N-(1,3-benzothiazol-5-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide is a compound that belongs to the class of benzothiazole derivatives, which have garnered attention due to their diverse biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C23H27N3O4S2
  • Molecular Weight : 473.61 g/mol
  • IUPAC Name : 4-[cyclohexyl(methyl)sulfamoyl]-N-(1,3-benzothiazol-5-yl)benzamide

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological pathways.

Inhibition of Enzymatic Activity

Research has shown that benzothiazole derivatives can act as inhibitors for various enzymes, including tyrosinase and cyclin-dependent kinases (CDKs). For instance, related compounds have demonstrated significant inhibition of tyrosinase, which is crucial in melanin production. This suggests potential applications in treating hyperpigmentation disorders .

Antimicrobial Activity

Benzothiazole derivatives have been evaluated for their antimicrobial properties. A study indicated that compounds with similar structures exhibited potent activity against antibiotic-resistant strains of bacteria. This highlights the potential of this compound as a candidate for developing new antimicrobial agents .

Anticancer Potential

The compound's ability to inhibit CDK5 has been documented, suggesting its role in cancer therapy. CDK5 is involved in cell cycle regulation, and its inhibition can lead to reduced proliferation of cancer cells. Preliminary studies indicate that this compound may exhibit cytotoxic effects on specific cancer cell lines .

Case Studies and Research Findings

StudyFocusFindings
Tyrosinase InhibitionThe compound showed significant inhibition of tyrosinase activity in B16F10 cells, reducing melanin production effectively.
Antimicrobial ActivityDemonstrated effectiveness against resistant bacterial strains, indicating potential for antibiotic development.
CDK InhibitionExhibited moderate inhibition of CDK5, suggesting anticancer properties.

Q & A

Q. What synthetic routes are optimal for preparing N-(1,3-benzothiazol-5-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide, and how can reaction yields be improved?

The synthesis of benzamide derivatives typically involves coupling a sulfamoylbenzoyl chloride intermediate with a substituted benzothiazol-5-amine. For example, outlines a method where 5-chlorothiazol-2-amine reacts with benzoyl chloride in pyridine under ambient conditions, achieving high purity via recrystallization. Adjusting solvent systems (e.g., using DMF for solubility) and optimizing stoichiometric ratios (e.g., 1:1 molar ratio of amine to acyl chloride) can improve yields. Microwave-assisted synthesis, as demonstrated in , reduces reaction times and enhances yields (e.g., 97% vs. 91% for conventional heating).

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

  • X-ray crystallography confirms molecular conformation and hydrogen-bonding interactions (e.g., centrosymmetrical dimers via N–H···N bonds, as in ).
  • TLC (e.g., ethyl acetate mobile phase in ) monitors reaction progress.
  • NMR resolves cyclohexyl and methyl groups in the sulfamoyl moiety, while FT-IR identifies sulfonamide S=O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹).

Q. How can solubility and stability be optimized for in vitro assays?

  • Solubility : Use polar aprotic solvents (e.g., DMSO) for stock solutions, supplemented with co-solvents like PEG-400 for aqueous dilution ( ).
  • Stability : Store lyophilized powders at -20°C with desiccants to prevent hydrolysis of the sulfamoyl group. Avoid prolonged exposure to light, as benzothiazole derivatives are prone to photodegradation ( ).

Advanced Research Questions

Q. How does computational modeling predict the biological activity of this compound, particularly against enzyme targets like PD-L1?

In , sulfonamide derivatives were screened in silico for PD-L1 inhibition using molecular docking (e.g., AutoDock Vina). Key steps:

  • Generate 3D conformers of the compound using software like Open Babel.
  • Dock into the PD-L1 binding pocket (PDB ID: 5J89) to assess binding affinity (ΔG < -8 kcal/mol indicates strong inhibition).
  • Validate predictions with ELISA assays measuring IC₅₀ values for PD-L1 binding disruption.

Q. What strategies resolve discrepancies in biological activity data across assay conditions?

Contradictory results may arise from assay-specific variables:

  • Concentration gradients : Test a range (e.g., 1–100 µM) to identify non-linear dose responses ( ).
  • Cell line variability : Compare activity in multiple lines (e.g., PC-3 vs. MCF7 in ).
  • Solvent interference : Include vehicle controls (e.g., DMSO) to isolate compound effects.

Q. How can structure-activity relationships (SARs) guide the design of analogs with enhanced potency?

  • Sulfamoyl group : Replace cyclohexyl-methyl with bulkier substituents (e.g., adamantyl) to enhance hydrophobic interactions ( ).
  • Benzothiazole moiety : Introduce electron-withdrawing groups (e.g., Cl or F) at position 6 to improve metabolic stability ( ).
  • Amide linker : Substitute with urea or thiourea to modulate hydrogen-bonding capacity ( ).

Methodological Considerations for Data Interpretation

Q. How should researchers analyze conflicting cytotoxicity data between in vitro and in vivo models?

  • In vitro false positives : Test for off-target effects using counter-screens (e.g., kinase panels).
  • Bioavailability issues : Assess plasma protein binding and metabolic stability via liver microsome assays ( ).
  • Species differences : Compare murine vs. human CYP450 metabolism profiles.

Q. What analytical methods validate compound purity and identity in batch-to-batch variations?

  • HPLC-MS : Quantify impurities (e.g., unreacted starting materials) with a C18 column and 0.1% formic acid mobile phase.
  • Elemental analysis : Confirm molecular formula (e.g., C₂₀H₂₅N₅O₂S in ) within ±0.4% deviation.

Handling and Safety Protocols

Q. What precautions are necessary for safe handling of this compound?

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure ( ).
  • Storage : Keep at -20°C in airtight containers under nitrogen to prevent oxidation ( ).

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